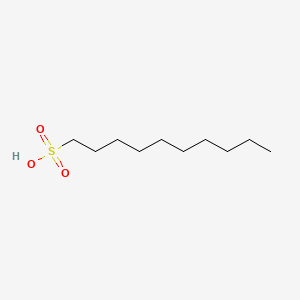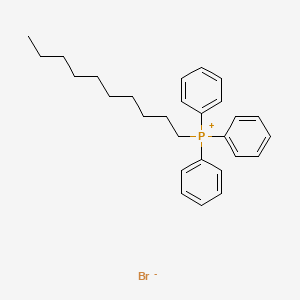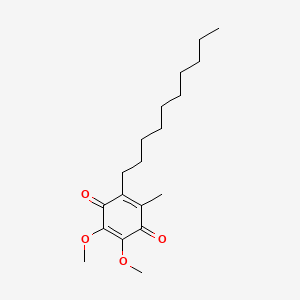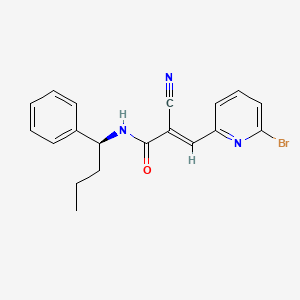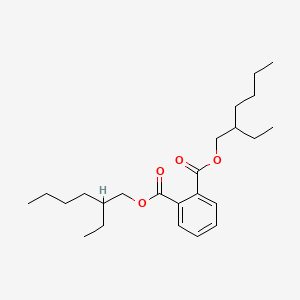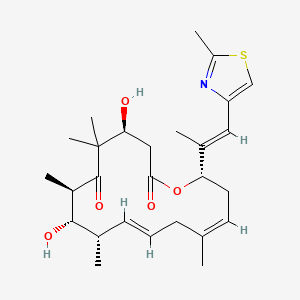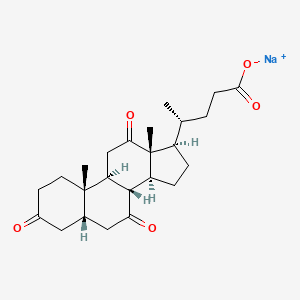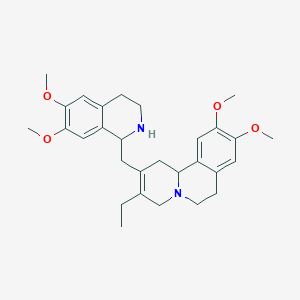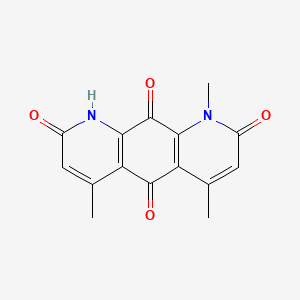
Deoxynyboquinon
Übersicht
Beschreibung
Deoxynyboquinone (DNQ) is a natural product that has shown potent antitumor activity . It kills a wide spectrum of cancer cells in an NQO1-dependent manner with greater potency than β-lapachone . DNQ lethality relies on NQO1-dependent futile redox cycling that consumes oxygen and generates extensive reactive oxygen species (ROS) .
Synthesis Analysis
A modular synthesis of DNQ was developed that enabled access to the large compound quantities needed to conduct extensive mechanistic evaluations and animal experiments . The synthesis involved standard Schlenk techniques under argon .
Molecular Structure Analysis
The molecular formula of Deoxynyboquinone is C15H12N2O4 . Its average mass is 284.267 Da and its monoisotopic mass is 284.079712 Da .
Chemical Reactions Analysis
Deoxynyboquinone’s lethality relies on NQO1-dependent futile redox cycling that consumes oxygen and generates extensive reactive oxygen species (ROS) . This ROS generation is a key part of its chemical reaction with cancer cells .
Physical And Chemical Properties Analysis
Deoxynyboquinone has a density of 1.5±0.1 g/cm3, a boiling point of 591.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 71.6±0.4 cm3 .
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
DNQ wurde als ein starkes Antikrebsmittel identifiziert . Es wurde festgestellt, dass es ein starkes Zytotoxin ist, d. h. es hat die Fähigkeit, Zellen abzutöten . Diese Eigenschaft macht es besonders nützlich bei der Behandlung von Krebs, wo das Ziel darin besteht, Krebszellen selektiv zu zerstören .
Personalisierte Medizin
Die Entwicklung von DNQ als personalisiertem Antikrebsmittel ist ein Bereich der aktiven Forschung . Die Idee ist, die Funktion eines Enzyms anzugreifen, das in Krebszellen im Vergleich zu gesunden Zellen überexprimiert wird . Diese Strategie könnte möglicherweise zu effektiveren und personalisierten Behandlungen für Krebs führen .
Bildung von reaktiven Sauerstoffspezies (ROS)
Es wurde festgestellt, dass DNQ in Krebszellen selektiv toxische Mengen an reaktiven Sauerstoffspezies (ROS) erzeugt . Dies wird durch einen Bioreduktions-/Oxidationsvorgang erreicht, der ausschließlich von NQO1 vermittelt wird . Die Bildung von ROS kann zum Zelltod führen, was im Zusammenhang mit der Krebsbehandlung vorteilhaft ist .
NQO1-abhängige Zytotoxizität
DNQ tötet ein breites Spektrum von Krebszellen auf NQO1-abhängige Weise . Dies bedeutet, dass seine zytotoxischen Wirkungen vom Vorhandensein des Enzyms NQO1 abhängen . Diese Eigenschaft könnte möglicherweise genutzt werden, um Behandlungen für Krebserkrankungen zu entwickeln, die NQO1 überexprimieren .
Synthese und Entwicklung von Derivaten
Die Synthese von DNQ und seinen Derivaten ist ein weiterer wichtiger Forschungsbereich . Es wurde ein einfacher Syntheseweg für dieses Anthrachinon beschrieben, der möglicherweise die Entwicklung neuer Antikrebsmedikamente erleichtern könnte . Darüber hinaus wurde festgestellt, dass Derivate von DNQ löslicher und equipotent zur Stammverbindung sind .
Hypoxie-induzierter Zelltod
Im Gegensatz zu vielen anderen antineoplastischen Wirkstoffen, die ROS erzeugen, ist DNQ in der Lage, unter hypoxischen Bedingungen den Tod von Krebszellen zu induzieren . Dies ist von Bedeutung, da Hypoxie oder sauerstoffarme Bedingungen ein häufiges Merkmal von soliden Tumoren sind . Daher könnte DNQ möglicherweise zur gezielten Behandlung von hypoxischen Tumorzellen eingesetzt werden .
Wirkmechanismus
Target of Action
Deoxynyboquinone (DNQ) is a natural small molecule that primarily targets NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is an enzyme overexpressed in many solid tumors . Another significant target of DNQ is Keap1 , which plays a crucial role in the activation of Nrf2, a key regulator of the cellular antioxidant response .
Mode of Action
DNQ interacts with its targets through a process known as futile redox cycling . This process involves the bioreduction of DNQ to its semiquinone by NQO1, followed by re-oxidation by molecular oxygen, which generates reactive oxygen species (ROS) . Additionally, DNQ triggers the alkylation and ubiquitination of Keap1 at Cys489 on the Kelch domain, leading to the activation of Nrf2 .
Biochemical Pathways
The interaction of DNQ with its targets affects several biochemical pathways. The generation of ROS through the futile redox cycling of DNQ leads to DNA damage and the hyperactivation of PARP1 . This process results in severe NAD+/ATP depletion, stimulating Ca2±dependent programmed necrosis . The alkylation and ubiquitination of Keap1 by DNQ activate the Nrf2 signaling pathway, which plays a central role in anti-inflammatory therapy .
Pharmacokinetics
The pharmacokinetic properties of DNQ are largely determined by its interaction with NQO1. As a selective substrate for NQO1, DNQ undergoes activation by this enzyme, participating in a catalytic futile reduction/reoxidation cycle . This process leads to the generation of toxic ROS within the tumor microenvironment . .
Result of Action
The action of DNQ results in significant molecular and cellular effects. The generation of ROS leads to extensive DNA lesions . The hyperactivation of PARP1 and the severe depletion of NAD+ and ATP stimulate Ca2±dependent programmed necrosis . These effects contribute to the potent anticancer activity of DNQ, as it effectively eradicates NQO1-positive cancer cells .
Action Environment
The action, efficacy, and stability of DNQ can be influenced by various environmental factors. It’s worth noting that the action of DNQ is particularly effective in the tumor microenvironment, where NQO1 is often overexpressed .
Eigenschaften
IUPAC Name |
1,4,6-trimethyl-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-6-4-8(18)16-12-10(6)14(20)11-7(2)5-9(19)17(3)13(11)15(12)21/h4-5H,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYPAIRTXRKKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



